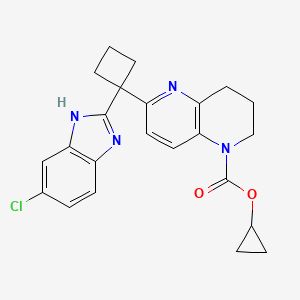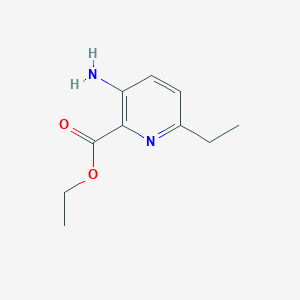
3-Ethyl-1,2,4-oxadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl chlorooxalate with amidoximes in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile at elevated temperatures . Another method involves the use of carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Oxadiazole derivatives have shown promising biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: In the industrial sector, 3-Ethyl-1,2,4-oxadiazole-5-carboxylate is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in materials science and medicinal chemistry.
1,3,4-Oxadiazole: Widely studied for its antimicrobial and anticancer properties.
Uniqueness
3-Ethyl-1,2,4-oxadiazole-5-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H5N2O3- |
|---|---|
Poids moléculaire |
141.10 g/mol |
Nom IUPAC |
3-ethyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)10-7-3/h2H2,1H3,(H,8,9)/p-1 |
Clé InChI |
KVNQOXNACAXNTO-UHFFFAOYSA-M |
SMILES canonique |
CCC1=NOC(=N1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)


![Methyl pyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13913660.png)

![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)




![2-[(Cyclopentyloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13913702.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)


